2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Scientific Research Applications
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential antimicrobial and antitubercular activities.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: Used in the study of molecular interactions and pathways involving kinase enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as 2,4-dichloropyrimidine and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry to enhance reaction efficiency and safety. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Coupling Reactions: It can participate in Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium phosphate (K3PO4).
Major Products
Substituted Amines: Formed through nucleophilic substitution.
N-oxides: Formed through oxidation reactions.
Biaryl Derivatives: Formed through coupling reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with kinase enzymes. The compound acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the cyclohexylamine group.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a phenyl group instead of a cyclohexyl group.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains a phenoxyphenyl group, showing potent antitubercular activity.
Uniqueness
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its cyclohexylamine substitution, which enhances its binding affinity and selectivity towards specific kinase enzymes. This structural feature contributes to its potential as a more effective kinase inhibitor compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4/c13-12-16-10-9(6-7-14-10)11(17-12)15-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHYYKEBPGPPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2C=CN3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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